Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate
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Overview
Description
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is a compound that features a pyrimidine ring fused with a benzoate ester. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrimidine ring, a common structure in many biologically active molecules, adds to its importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate typically involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate . This reaction is followed by treatment with hydrazine hydrate to afford the hydrazide intermediate . Subsequent reactions with carbon disulfide in the presence of potassium hydroxide yield the oxadiazole derivative . The final product is obtained through a series of alkylation and cyclocondensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at different positions on the pyrimidine ring.
Cyclocondensation: This reaction leads to the formation of triazolothiadiazines.
Substitution: The compound can undergo substitution reactions with electrophilic and nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl bromoacetate, chloroacetonitrile, and hydrazine hydrate . Reaction conditions often involve the use of solvents such as ethanol and bases like triethylamine .
Major Products Formed
The major products formed from these reactions include S-alkylated derivatives and triazolothiadiazines .
Scientific Research Applications
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate involves its interaction with various molecular targets. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to DNA synthesis and repair . The exact molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate include:
- 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazole-3-thione
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a benzoate ester. This combination allows for unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-3-7(5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXOBKCVLBMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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